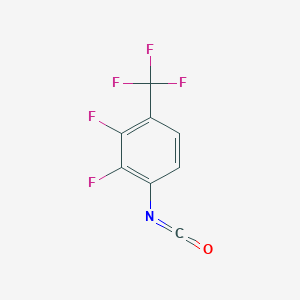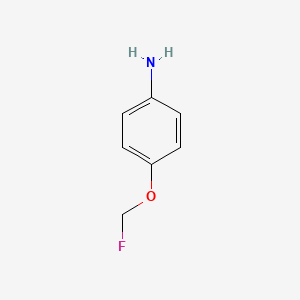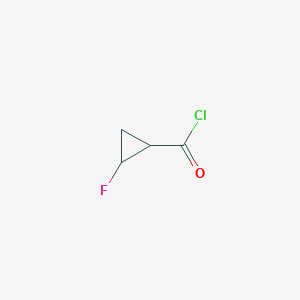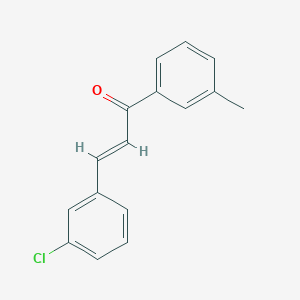
1-(4-Formyl-piperazinyl) tert-butyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Formyl-piperazinyl) tert-butyl ketone, also known as 1-F4T-B, is an organo-ketone compound that has been studied for its potential applications in various scientific fields, such as drug design, biochemistry, and pharmacology. It is a highly hydrophobic molecule, making it a promising candidate for drug delivery, as it can be easily incorporated into liposomes and other drug delivery systems. In addition, 1-F4T-B has been shown to have some interesting properties, such as its ability to act as a ligand for certain receptors and its ability to modulate certain biochemical pathways. In
Aplicaciones Científicas De Investigación
1-(4-Formyl-piperazinyl) tert-butyl ketone has been studied for its potential applications in various scientific fields, such as drug design, biochemistry, and pharmacology. In drug design, this compound can be used to modulate the activity of certain receptors, such as G-protein coupled receptors, which are involved in many physiological processes. In biochemistry, this compound can be used to modulate the activity of certain enzymes, such as kinases, which are involved in many biochemical pathways. In pharmacology, this compound can be used to modulate the activity of certain drugs, such as anticonvulsants, which are used to treat certain neurological conditions.
Mecanismo De Acción
1-(4-Formyl-piperazinyl) tert-butyl ketone has been shown to act as a ligand for certain receptors, such as G-protein coupled receptors. It binds to these receptors and modulates their activity, which can lead to changes in biochemical pathways and physiological processes. In addition, this compound has been shown to modulate the activity of certain enzymes, such as kinases, which are involved in many biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of certain receptors and enzymes, leading to changes in biochemical pathways and physiological processes. For example, this compound has been shown to modulate the activity of certain anticonvulsants, leading to changes in the levels of certain neurotransmitters, such as GABA and glutamate, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Formyl-piperazinyl) tert-butyl ketone has several advantages for use in lab experiments. First, it is a highly hydrophobic molecule, making it a promising candidate for drug delivery, as it can be easily incorporated into liposomes and other drug delivery systems. Second, it is a relatively inexpensive compound, making it a cost-effective option for lab experiments. Finally, it is a relatively stable compound, making it suitable for use in long-term experiments.
On the other hand, this compound has several limitations for use in lab experiments. First, it is a relatively new compound, and as such, its effects and applications are not yet fully understood. Second, it is a highly hydrophobic molecule, which can make it difficult to work with in certain experiments. Third, it has a relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
1-(4-Formyl-piperazinyl) tert-butyl ketone has a variety of potential future applications and directions for research. First, it could be used to develop new drugs or drug delivery systems, as it has been shown to modulate the activity of certain receptors and enzymes. Second, it could be used to develop new treatments for neurological conditions, such as epilepsy, as it has been shown to modulate the activity of certain anticonvulsants. Third, it could be used to develop new treatments for cancer, as it has been shown to modulate the activity of certain enzymes involved in the growth and proliferation of cancer cells. Fourth, it could be used to develop new treatments for metabolic disorders, as it has been shown to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. Finally, it could be used to develop new methods for drug delivery, as it is a highly hydrophobic molecule and can be easily incorporated into liposomes and other drug delivery systems.
Métodos De Síntesis
1-(4-Formyl-piperazinyl) tert-butyl ketone can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl bromide with 4-formyl-piperazine in the presence of a base, such as sodium hydroxide. This reaction yields this compound as the major product. Alternatively, this compound can be synthesized from the reaction of 4-formyl-piperazine with tert-butyl chloride in the presence of a base, such as potassium hydroxide. This reaction yields this compound as the major product.
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)9(14)12-6-4-11(8-13)5-7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSWUNAOBXGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)
![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)



![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)


